molecular formula C21H17N B567248 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole CAS No. 1257220-47-5

7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole

Cat. No. B567248
M. Wt: 283.374
InChI Key: UAVZDBIKIOWDQF-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is a semiconductor material that has been used in the manufacture of solar cells . It is an efficient light absorber and can be used as an active layer for photovoltaic devices .


Molecular Structure Analysis

The molecular formula of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is C21H17N . The InChI code is 1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12,22H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.37 . It has a density of 1.2±0.1 g/cm3, a boiling point of 493.9±14.0 °C at 760 mmHg, and a flash point of 219.5±12.7 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Application Summary

This compound is used in the creation of a novel violet emitter for use in pure violet organic light-emitting diodes (OLEDs). The incorporation of the DMID subunits effectively reduced the nonradiative recombination rate, improving the photoluminescence quantum yield of the emitter .

Methods of Application

The compound was synthesized by meta-oriented bis-fusion of two 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole (DMID) subunits. This not only triggered an alternative distribution of the frontier orbitals but also effectively locked the π-conjugation chain, which ultimately resulted in a narrow-band, pure violet emission of the emitter .

Results or Outcomes

Doped devices possessed an external quantum efficiency (EQE) of > 5%, pure violet emission with a maximum at 407 nm, a narrow full width at half-maximum of 17 nm, and a Commission Internationale de l’éclairage y coordinate of less than 0.03 . This is the first work reporting an EQE of > 5% and an extremely narrow emission spectrum for a pure violet emitter .

2. Photovoltaic Devices

Application Summary

7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is an efficient light absorber and can be used as an active layer for photovoltaic devices .

Results or Outcomes

The compound has been shown to have a high quantum efficiency with unitary conversion efficiencies up to 20% .

3. Solution Processable Green Phosphorescent Organic Light Emitting Diodes (PHOLEDs)

Application Summary

This compound is used as a host material for solution processable green phosphorescent organic light emitting diodes (PHOLEDs). It is a highly soluble and thermally stable indenocarbazole derivative .

Methods of Application

The compound is used in a blue common layer structure where green and red-emitting layers are formed by a solution process and blue common layers are thermally evaporated .

Results or Outcomes

The new host material possesses excellent hole transport capability and high triplet energy (T1). The greatest lifetime of 1300 hours was achieved and a high current efficiency of up to 66.3 cd A −1 was recorded when using the optimized device structure of a 5 nm thick bipolar exciton blocking layer (B-EBL) .

4. Medicine and Pesticide Intermediates

Application Summary

7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is used as an intermediate in the synthesis of medicines and pesticides .

Safety And Hazards

The safety information available indicates that the compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Future Directions

The compound’s efficient light absorption makes it a promising material for use in photovoltaic devices . Its use in the synthesis of a novel violet emitter for organic light-emitting diodes also suggests potential applications in the field of optoelectronics .

properties

IUPAC Name

7,7-dimethyl-5H-indeno[2,1-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVZDBIKIOWDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735373
Record name 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole

CAS RN

1257220-47-5
Record name 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydro-7,7-dimethylindeno[2,1-b]carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

35 ml of pivalic acid are added to 10 g of (9,9-dimethyl-9H-fluoren-2-yl)phenylamine (35 mmol), 0.4 g of palladium(II)acetate (1.78 mmol) and 0.5 g of potassium carbonate (3.62 mmol), and the mixture is stirred at 120° C. for 9 h. After this time, 0.4 g of palladium(II)acetate (1.78 mmol) is added, and the mixture is stirred at 120° C. for a further 9 h. 200 ml of dichloromethane and 0.1 M Na2CO3 solution are then added. The mixture is partitioned between water and dichloromethane, the aqueous phase is extracted three times with dichloromethane, and the combined organic phases are dried over Na2SO4 and evaporated in a rotary evaporator. The residue is recrystallised from toluene/heptane. The yield is 5 g (5 mmol, 50%).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
68
Citations
VV Patil, J Lim, JY Lee - ACS applied materials & interfaces, 2021 - ACS Publications
A novel violet emitter, 1,3-bis[10,10-dimethyl-10H-indeno[2,1-b]]indolo[3,2,1-jk]indolo[1′,2′,3′:1,7]indolo[3,2-b]carbazole (m-FLDID), was designed and synthesized by meta-…
Number of citations: 39 pubs.acs.org
EY Park, S Shin, V Thangaraji, S Kim, J Lee… - Journal of Industrial and …, 2022 - Elsevier
Deep-blue fluorescent materials are a key component in the development of organic light emitting diode (OLED). The synthesis of efficient deep-blue luminescent materials with …
Number of citations: 3 www.sciencedirect.com
M Hu, W Song, J Huang, Z Xia, J Su - Tetrahedron Letters, 2017 - Elsevier
We report two bipolar host materials bearing hole-transport benzofurocarbazole/indenocarbazole cores and an electron-transport benzimidazole moiety for red phosphorescence …
Number of citations: 5 www.sciencedirect.com
XD Zhu, QS Tian, Q Zheng, XC Tao, Y Yuan, YJ Yu… - Organic …, 2019 - Elsevier
A new sky-blue thermally activated delayed fluorescent (TADF) emitter TRZ-DCF, has been developed based on 2-(9H-carbazol-9-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole (…
Number of citations: 21 www.sciencedirect.com
Q Wang, YX Zhang, Y Yuan, Y Hu… - … applied materials & …, 2018 - ACS Publications
Hybrid single-emitting layer (SEML) white organic light-emitting diodes (WOLEDs) incorporating blue thermally activated delayed fluorescent (TADF) or fluorescent materials and yellow …
Number of citations: 54 pubs.acs.org
X Lv, R Huang, S Sun, Q Zhang, S Xiang… - … applied materials & …, 2019 - ACS Publications
A series of blue thermally activated delayed fluorescence (TADF) emitters were designed and synthesized using 2,4,6-triphenyl-1,3,5-triazine as the acceptor unit and indenocarbazole …
Number of citations: 46 pubs.acs.org
VV Patil, KH Lee, JY Lee - Journal of Materials Chemistry C, 2020 - pubs.rsc.org
In this work, a novel rigid chromophore was synthesized by the fusion of 9,9-dimethyl-9H-fluorene with indolocarbazole (ICz) for the development of deep-blue fluorescent emitters with …
Number of citations: 24 pubs.rsc.org
VV Patil, J Lim, SM Cho, JY Lee - Advanced Optical Materials, 2023 - Wiley Online Library
Emitters with high color purity and small full width at half maximum (FWHM) have attracted considerable attention in recent years. In this work, a novel narrow‐emitting thermally …
Number of citations: 2 onlinelibrary.wiley.com
H Chen, W Liang, Y Chen, G Tian, Q Dong, J Huang… - RSC Advances, 2015 - pubs.rsc.org
A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to …
Number of citations: 12 pubs.rsc.org
T Fan, MX Du, X Jia, L Wang, Z Yin, Y Shu… - Advanced …, 2023 - Wiley Online Library
Polycyclic heteroaromatics with multi‐resonance (MR) characteristics are attractive materials for narrowband emitters in wide‐color‐gamut organic light‐emitting diodes (OLEDs). …
Number of citations: 11 onlinelibrary.wiley.com

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